molecular formula C18H21ClN2O2 B8385682 C18H21ClN2O2

C18H21ClN2O2

Cat. No.: B8385682
M. Wt: 332.8 g/mol
InChI Key: VGARLQKUGIFEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecular formula C₁₈H₂₁ClN₂O₂ represents a diverse group of organic compounds characterized by a chlorine atom, two nitrogen atoms, and two oxygen atoms within a 18-carbon framework. Despite sharing the same molecular formula, these compounds exhibit significant structural variability, leading to distinct physical, chemical, and biological properties. Key structural motifs include quinoline, indole, morpholine, urea, and carbamate derivatives, as well as FMOC-protected amines. These compounds are utilized in pharmaceuticals, chemical synthesis intermediates, and biochemical research .

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2,4-diaminobutanoate;hydrochloride

InChI

InChI=1S/C18H20N2O2.ClH/c19-10-9-17(20)18(21)22-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16-17H,9-11,19-20H2;1H

InChI Key

VGARLQKUGIFEES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCN)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H21ClN2O2 typically involves the protection of 1,3-diaminopropane with the Fmoc group. This is achieved by reacting 1,3-diaminopropane with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

C18H21ClN2O2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C18H21ClN2O2 is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of C18H21ClN2O2 involves the protection and deprotection of amine groups. The Fmoc group is removed under basic conditions, allowing the free amine to participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification and Key Properties

The table below summarizes eight structurally distinct compounds with the formula C₁₈H₂₁ClN₂O₂ , highlighting their key characteristics:

Compound Name CAS No. Molecular Weight Melting Point (°C) Key Functional Groups Synthesis Yield (%) Applications/Source
2-(2-Chloro-6-methoxyquinolin-3-yl)-N-cyclohexyl-2-hydroxyacetamide N/A 333.14 184–186 Quinoline, hydroxyacetamide 78 Antimicrobial research
N-(5-Chloro-2-methoxybenzyl)-4-morpholinylaniline N/A 332.83 N/A Morpholine, benzylamine N/A Chemical intermediate
2-[5-(2-Methoxybenzyloxy)-1H-indol-3-yl]ethylamine hydrochloride N/A 332.82 211–213 Indole, benzyl ether 29 Serotonin receptor studies
FMOC-DAP hydrochloride 210767-37-6 332.82 N/A FMOC-protected diamine N/A Peptide synthesis
SN40 hydrochloride 2768663-15-4 332.82 N/A Carbamate, piperidine N/A Alanine-serine-cysteine transporter inhibitor
1-(3-Chloro-4-methylphenyl)-1-ethyl-3-(2-methoxy-5-methylphenyl)urea 196879-83-1 332.83 N/A Urea, chloroaryl N/A Agricultural chemistry
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride 1205552-76-6 332.82 N/A Biphenyl, carbamate N/A Pharmacological screening
N,N,N',N'-Tetraphenylbenzidine* 15546-43-7 332.83 230–234 Biphenyl, amine N/A Organic photoconductors (OPCs)

*Note: The molecular formula for this compound may be incorrectly reported in , as its structure suggests a different stoichiometry.

Structural and Functional Analysis

Quinoline Derivatives (Compound 1)
  • Key Features: A quinoline core with a hydroxyacetamide side chain and cyclohexyl group.
  • Properties : High melting point (184–186°C) and moderate synthesis yield (78%).
  • Applications: Studied for antimicrobial activity due to the chloro-methoxyquinoline motif, which is known to interfere with bacterial DNA gyrase .
Morpholine-Benzylamine Derivatives (Compound 2)
  • Key Features : A morpholine ring linked to a chlorinated benzylamine.
  • Properties: No reported melting point, but the morpholine group enhances solubility in organic solvents.
  • Applications : Used as a precursor in synthesizing bioactive molecules targeting neurological receptors .
Indole Derivatives (Compound 3)
  • Key Features : Indole ring with a 2-methoxybenzyloxy substituent.
  • Properties : High melting point (211–213°C) due to hydrogen bonding from the indole NH and hydrochloride salt.
  • Applications : Acts as a serotonin (5-HT2B) receptor agonist, relevant to cardiovascular research .
FMOC-Protected Amines (Compounds 4, 8, 13, 15)
  • Key Features: FMOC (9-fluorenylmethyloxycarbonyl) group protecting a 1,3-diaminopropane backbone.
  • Properties : Hygroscopic solids requiring storage at 2–8°C.
  • Applications : Critical in solid-phase peptide synthesis (SPPS) for temporary amine protection .
Urea Derivatives (Compound 14)
  • Key Features : Chlorinated aryl groups linked via a urea bridge.
  • Properties : Urea’s hydrogen-bonding capacity may enhance herbicidal activity.
  • Applications : Investigated in agrochemical research for weed control .

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